molecular formula C3Cl2F6 B1329263 1,2-Dichlorohexafluoropropane CAS No. 661-97-2

1,2-Dichlorohexafluoropropane

Cat. No. B1329263
CAS RN: 661-97-2
M. Wt: 220.93 g/mol
InChI Key: JSEUKVSKOHVLOV-UHFFFAOYSA-N
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Description

1,2-Dichlorohexafluoropropane is a chemical compound that has been studied for its reactivity and potential applications. It is characterized by the presence of chlorine and fluorine atoms attached to a propane backbone. The compound's interactions with various reagents and its behavior under different conditions have been the subject of several research studies.

Synthesis Analysis

The synthesis of 1,2-dichlorohexafluoropropane-related compounds has been explored in various contexts. For instance, the synthesis of 2-chlorohexafluorocyclopentene- and 2-chlorooctafluorocyclohexene-1-carbonitriles has been achieved, with further reactions leading to the formation of pyrimidine derivatives with condensed perfluorinated rings . Additionally, the synthesis of 1,2-dichlorohexafluorocyclopent-1-ene derivatives through reactions with 2-mercaptoethanol or ethanedithiol in the presence of triethylamine has been reported, resulting in the displacement of chlorine atoms and the formation of new cycloolefins .

Molecular Structure Analysis

The molecular structure of 1,2-dichlorohexafluoropropane and related compounds has been investigated using various techniques. For example, the conformation and molecular structure of 1,2-dichloropropane have been determined by gas-phase electron diffraction and molecular mechanics calculations, revealing a predominant anti conformer . Similarly, the conformational properties of 1-fluorosilacyclohexane have been studied, providing insights into the equilibrium between axial and equatorial conformers .

Chemical Reactions Analysis

1,2-Dichlorohexafluoropropane undergoes various chemical reactions. It has been shown to react with chlorine fluorosulfate, where the reactivity increases with the acidity of the medium, leading to the replacement of chlorine atoms by fluorosulfate groups . Additionally, the compound has been involved in elimination reactions, where both anti and syn-elimination processes have been observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dichlorohexafluoropropane and its derivatives have been extensively studied. The vibrational spectra, dipole moments, and conformations of 1,2-dichloropropane have been recorded, indicating the existence of multiple conformers and providing detailed interpretations of the C-halogen stretching vibrations . The reactivity of the compound with various nucleophiles has also been explored, leading to the formation of highly substituted olefins and macrofluoroheterocycles .

Scientific Research Applications

Novel Elimination Reactions

1,2-Dichlorohexafluoropropane has been studied for its unique elimination reactions. Research shows that stereoisomeric forms of this compound undergo dehydrohalogenations with aqueous alkali, indicating both anti-and syn-elimination processes. These reactions have potential applications in synthetic chemistry (Campbell, Lancashire, Stephens, & Tatlow, 1967).

Atmospheric Monitoring and Emissions

1,2-Dichlorohexafluoropropane has been detected in atmospheric studies, reflecting its environmental presence and potential impact. Observations show that its abundance has been relatively constant over the years, providing insights into environmental monitoring and the effectiveness of international protocols like the Montreal Protocol (Kloss, Newland, Oram, Fraser, Brenninkmeijer, Röckmann, & Laube, 2014).

Chemical Reactions with Chlorine Fluorosulfate

The reactivity of chlorine fluorosulfate with 1,2-dichlorohexafluoropropane has been investigated, demonstrating that chlorine fluorosulfate can replace chlorine atoms in 1,2-dichlorohexafluoropropane under certain conditions. This research is significant for understanding and manipulating chemical reactions involving halogenated compounds (Fokin, Studnev, Rapkin, Tatarinov, & Pasevina, 1985).

Synthesis of Dichlorooctafluorocyclopentane

A novel method for synthesizing dichlorooctafluorocyclopentane through the reaction of 1,2-dichlorohexafluorocyclopentene has been developed. This approach, involving the use of anhydrous hydrogen fluoride and chlorine, highlights the utility of 1,2-Dichlorohexafluoropropane in producing industrially relevant compounds (Zhang, Lu, Zhou, & Zhou, 2016).

Safety And Hazards

1,2-Dichlorohexafluoropropane is hazardous to the ozone layer (Category 1) . It harms public health and the environment by destroying ozone in the upper atmosphere . In case of accidental release, dust formation should be avoided, and it is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,2-dichloro-1,1,2,3,3,3-hexafluoropropane
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InChI

InChI=1S/C3Cl2F6/c4-1(6,2(5,7)8)3(9,10)11
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InChI Key

JSEUKVSKOHVLOV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)(F)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3Cl2F6
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DSSTOX Substance ID

DTXSID80862360
Record name 1,2-Dichlorohexafluoropropane
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Molecular Weight

220.93 g/mol
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Physical Description

Colorless liquid, immiscible in water; Boiling point = 33-34 deg C; [MSDSonline]
Record name 1,2-Dichlorohexafluoropropane
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Product Name

1,2-Dichlorohexafluoropropane

CAS RN

661-97-2, 42560-98-5
Record name 1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane
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Record name Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro-
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Record name Dichlorohexafluoropropane
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Record name 1,2-Dichlorohexafluoropropane
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Record name Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro-
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Record name 1,2-Dichlorohexafluoropropane
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Record name 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichlorohexafluoropropane
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1,2-Dichlorohexafluoropropane
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1,2-Dichlorohexafluoropropane
Reactant of Route 4
1,2-Dichlorohexafluoropropane
Reactant of Route 5
1,2-Dichlorohexafluoropropane
Reactant of Route 6
1,2-Dichlorohexafluoropropane

Citations

For This Compound
64
Citations
J Kvív́čala, O Paleta, V Dědek - Journal of fluorine chemistry, 1989 - Elsevier
The liquid-phase fluorination of pentachlorotrifluoro-propane ( 1 ) and tetrachlorotetrafluoropropane ( 2 ) of defined isomer composition at atmospheric or autogenous pressure by …
Number of citations: 20 www.sciencedirect.com
AV Fokin, YN Studnev, AI Rapkin, AS Tatarinov… - Bulletin of the Academy …, 1985 - Springer
Conclusions The reactivity of chlorine fluorosulfate increases with increasing acidity of the medium. In HSO 3 F/SbF 5 , chlorine fluorosulfate under mild conditions replaces the terminal …
Number of citations: 3 link.springer.com
V Majer, V Svoboda, A Pošta… - Collection of Czechoslovak …, 1980 - cccc.uochb.cas.cz
DETERMINATION OF HEATS OF VAPORIZATION AND SOME OTHER THERMODYNAMIC QUANTITIES FOR SEVERAL FLUORINATED HALOGEN DERIVATIVES OF ET Page 1 …
Number of citations: 19 cccc.uochb.cas.cz
C Kloss, MJ Newland, DE Oram, PJ Fraser… - Atmosphere, 2014 - mdpi.com
The first observations of the feedstocks, CFC-216ba (1,2-dichlorohexafluoropropane) and CFC-216ca (1,3-dichlorohexafluoropropane), as well as the CFC substitute HCFC-225ca (3,3-…
Number of citations: 16 www.mdpi.com
JC Posey, EJ Barber - 1953 - osti.gov
During the exploration of the possible use of an extraction process for the separation of gaseous cascade impurities from uranium hexafluoride, a number of short exploratory studies …
Number of citations: 0 www.osti.gov
VM Senyavin, SB Osin… - Russian journal of …, 1993 - pascal-francis.inist.fr
Vibrational spectra, internal rotation potential functions, and force fields of 1,2-dichlorohexafluoropropane conformers CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases …
Number of citations: 1 pascal-francis.inist.fr
S Yonemori, Y Jitsugiri, M Noshiro - Journal of Fluorine Chemistry, 1995 - Elsevier
The 13 C 19 F INEPT NMR method has been applied to determine the chemical structures of the dimers of chlorotrifluoroethylene synthesized in sulfuryl chloride. These have been …
Number of citations: 5 www.sciencedirect.com
VM Senyavin, SB Osin, GM Kuramshina… - Zhurnal Fizicheskoi …, 1993 - hero.epa.gov
VIBRATIONAL-SPECTRA, POTENTIAL FUNCTION OF INTERNAL-ROTATION AND FORCE-FIELDS OF 1,2-DICHLOROHEXAFLUOROPROPANE CONFORMERS | Health & Environmental …
Number of citations: 0 hero.epa.gov
H Roychaudhury - 1977 - search.proquest.com
The acylation of toluene by diethylmalonyl dichloride in carbon disulphide solvent, originally reported by Karl Fleischer, has been re-investigated. In agreement with Fleischer, 5-methyl-…
Number of citations: 0 search.proquest.com
TS Papina, VP Kolesov, YG Golovanova - Russ. J. Phys. Chem, 1987
Number of citations: 15

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